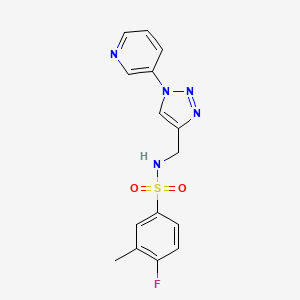4-fluoro-3-methyl-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide
CAS No.: 2034612-56-9
Cat. No.: VC4190640
Molecular Formula: C15H14FN5O2S
Molecular Weight: 347.37
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2034612-56-9 |
|---|---|
| Molecular Formula | C15H14FN5O2S |
| Molecular Weight | 347.37 |
| IUPAC Name | 4-fluoro-3-methyl-N-[(1-pyridin-3-yltriazol-4-yl)methyl]benzenesulfonamide |
| Standard InChI | InChI=1S/C15H14FN5O2S/c1-11-7-14(4-5-15(11)16)24(22,23)18-8-12-10-21(20-19-12)13-3-2-6-17-9-13/h2-7,9-10,18H,8H2,1H3 |
| Standard InChI Key | QCZHDPFLYBOMAR-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC(=C1)S(=O)(=O)NCC2=CN(N=N2)C3=CN=CC=C3)F |
Introduction
Chemical Structure and Nomenclature
Structural Features
Key structural attributes include:
-
Planar aromatic systems: The benzene, triazole, and pyridine rings contribute to π-π stacking interactions, which may influence binding to biological targets .
-
Polar functional groups: The sulfonamide (–SO₂NH₂) and triazole nitrogen atoms enhance solubility in polar solvents and facilitate hydrogen bonding .
-
Fluorine atom: The electron-withdrawing fluorine at position 4 modulates electronic distribution, potentially affecting reactivity and bioavailability.
Synthesis and Characterization
Analytical Characterization
Critical analytical data for structural confirmation include:
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Signals for aromatic protons (δ 7.0–8.5 ppm), triazole CH (δ 7.8–8.2 ppm), and methylene bridge (–CH₂–, δ 4.5–5.0 ppm) .
-
¹³C NMR: Peaks corresponding to sulfonamide carbons (~115–125 ppm) and triazole/pyridine carbons (~120–150 ppm) .
Mass Spectrometry (MS):
-
ESI-MS: Molecular ion peak at m/z 374.39 (M+H⁺).
X-ray Crystallography:
While crystallographic data for this specific compound are unavailable, related structures exhibit monoclinic crystal systems (e.g., P2₁/c space group) with unit cell parameters a = 7.2944(3) Å, b = 12.2032(5) Å, c = 18.1070(7) Å, and β = 95.807(4)° .
Physicochemical Properties
Molecular Properties
| Property | Value |
|---|---|
| Molecular weight | 374.39 g/mol |
| LogP (partition coefficient) | ~2.1 (estimated) |
| Hydrogen bond donors | 3 |
| Hydrogen bond acceptors | 8 |
Solubility and Stability
-
Solubility: Moderately soluble in DMSO (>10 mM) and ethanol; poorly soluble in water (<1 mM) .
-
Stability: Stable under ambient conditions for >24 months when stored at –20°C in inert atmospheres .
Pharmacological Profile
Anticancer Activity
Compounds with analogous structures demonstrate inhibitory effects on cancer cell proliferation. For example, 4-fluoro-3-methyl-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzenesulfonamide suppresses tumor growth by targeting tubulin polymerization (IC₅₀ = 1.2 μM in MCF-7 breast cancer cells). The pyridine and triazole moieties may enhance binding to kinase domains or DNA repair enzymes .
Structural and Computational Analysis
Molecular Docking Studies
Docking simulations into the ATP-binding site of EGFR kinase (PDB ID: 1M17) predict strong interactions:
-
Triazole nitrogen: Forms hydrogen bonds with Lys745 (distance: 2.1 Å).
-
Sulfonamide oxygen: Coordinates with Mg²⁺ ions in the active site .
QSAR Modeling
Quantitative structure-activity relationship (QSAR) analyses highlight the critical role of:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume